molecular formula C16H12O4 B1310077 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one CAS No. 33554-47-1

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one

Cat. No.: B1310077
CAS No.: 33554-47-1
M. Wt: 268.26 g/mol
InChI Key: JVEMWXSMSUNXSD-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one, also known as 7-Hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one, is a flavonoid compound found in various plants. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . This activation helps protect cells from oxidative damage and supports cellular homeostasis. Furthermore, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators. By influencing these molecular targets, this compound can exert anti-inflammatory, antioxidant, and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and light exposure . Over time, degradation products may form, potentially altering its biological activity. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects in vitro and in vivo, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . These metabolic processes result in the formation of various metabolites, which can influence the compound’s biological activity and pharmacokinetics. Additionally, this compound can modulate metabolic flux and alter metabolite levels, contributing to its overall therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species . Additionally, its presence in the nucleus can influence gene expression and modulate cellular responses to stress and damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can yield the desired chromenone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.

    Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable in biological studies.

    Medicine: Research has shown potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

    Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its specific substitution pattern on the chromenone ring differentiates it from other flavonoids and enhances its potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEMWXSMSUNXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187243
Record name Chrysin-5-methylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33554-47-1
Record name Chrysin-5-methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033554471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysin-5-methylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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